(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-9-nitro-
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Overview
Description
(1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-9-nitro- is a complex organic compound that belongs to the class of benzodiazepines fused with benzopyran structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-9-nitro- typically involves multi-step organic reactions. The starting materials often include benzopyran and benzodiazepine derivatives, which undergo various chemical transformations such as nitration, chlorination, and benzoylation under controlled conditions. Common reagents used in these reactions include nitric acid, thionyl chloride, and benzoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert nitro groups to amines or other reduced forms.
Substitution: Halogenation and other substitution reactions can modify the benzene rings or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents like chlorine or bromine, and catalysts such as iron or aluminum chloride, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro oxides, while reduction could produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features could make it a candidate for drug development or biochemical studies.
Medicine
Medicinally, (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-9-nitro- may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or anti-anxiety effects. Research in this area could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-9-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to receptor sites, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: Compounds like diazepam and lorazepam share structural similarities but lack the benzopyran fusion.
Benzopyrans: Compounds such as coumarins and flavonoids have the benzopyran structure but do not include the benzodiazepine moiety.
Uniqueness
The uniqueness of (1)Benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one, 6-benzoyl-2-chloro-9-nitro- lies in its fused benzopyran and benzodiazepine structure, which may confer distinct chemical and biological properties not found in other compounds.
Properties
CAS No. |
115410-28-1 |
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Molecular Formula |
C23H12ClN3O5 |
Molecular Weight |
445.8 g/mol |
IUPAC Name |
6-benzoyl-2-chloro-9-nitrochromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C23H12ClN3O5/c24-14-6-9-20-16(10-14)21(28)17-12-25-18-11-15(27(30)31)7-8-19(18)26(23(17)32-20)22(29)13-4-2-1-3-5-13/h1-12H |
InChI Key |
RFTFULHGAOFKIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=CC4=C2OC5=C(C4=O)C=C(C=C5)Cl |
Origin of Product |
United States |
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